2,3,4,6,8-Pentachlorodibenzofuran

Übersicht

Beschreibung

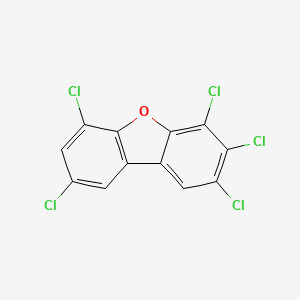

2,3,4,6,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of organic compounds with multiple chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its stability and resistance to degradation, making it a persistent organic pollutant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of polychlorinated dibenzofurans, including 2,3,4,6,8-Pentachlorodibenzofuran, typically involves the chlorination of dibenzofuran under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial Production Methods

Industrial production of this compound often occurs as a byproduct of various chemical processes, including the manufacture of chlorinated pesticides, herbicides, and the incineration of chlorine-containing waste materials. The compound can also be formed during the bleaching of paper pulp using chlorine-based agents .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.

Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can have different degrees of chlorination and substitution patterns. These products are often studied for their environmental and toxicological properties .

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Cancer Potency Studies

PeCDF has been extensively studied for its carcinogenic potential. Research indicates that it can induce liver tumors in animal models. A significant study conducted by the National Toxicology Program (NTP) evaluated the carcinogenicity of PeCDF in female Sprague-Dawley rats. The study administered varying doses of PeCDF and monitored the development of liver tumors over time. Results showed a dose-dependent increase in tumor incidence, highlighting PeCDF's role as a potent carcinogen .

Mechanism of Action

PeCDF acts through the aryl hydrocarbon receptor (AhR) pathway, leading to the induction of cytochrome P450 enzymes, which are crucial for metabolizing various compounds. Studies have demonstrated that PeCDF is significantly more potent than other dioxins in inducing CYP1A enzymes in primary hepatocyte cultures . This mechanism is critical for understanding its toxicological effects and potential impacts on human health.

Environmental Impact Studies

Persistence and Bioaccumulation

PeCDF is characterized by its resistance to environmental degradation. It can accumulate in the food chain due to its lipophilic nature. Research has shown that PeCDF can be detected in various environmental matrices, including soil and biota, raising concerns about its long-term ecological impact .

Analytical Methods for Detection

Advancements in analytical chemistry have facilitated the detection of PeCDF in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify PeCDF levels in contaminated sites. These methods are essential for assessing environmental exposure and risks associated with PeCDF .

Case Studies

Case Study 1: Industrial Contamination

A notable case study involved an industrial site where PeCDF was detected in soil and groundwater due to improper waste disposal practices. Environmental assessments revealed high concentrations of PeCDF, prompting remediation efforts. The case underscored the need for strict regulations regarding the disposal of chlorinated compounds to prevent environmental contamination .

Case Study 2: Human Exposure Assessment

Another significant study assessed human exposure to PeCDF through dietary intake and occupational exposure among workers in industries handling chlorinated compounds. The study utilized biomonitoring techniques to measure PeCDF levels in blood samples and correlated them with health outcomes, providing valuable insights into exposure pathways and potential health risks associated with PeCDF .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C12H3Cl5O |

| Toxicological Effects | Induces liver tumors; affects cytochrome P450 enzyme activity |

| Environmental Persistence | Highly resistant to degradation; bioaccumulates in food chains |

| Detection Methods | Gas chromatography-mass spectrometry (GC-MS) |

| Key Studies | NTP studies on carcinogenicity; industrial contamination case studies |

Wirkmechanismus

2,3,4,6,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Upon binding to AhR, the compound induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2. This leads to the production of enzymes that metabolize the compound and other xenobiotics, potentially resulting in toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,3,4,6,8-Pentachlorodibenzofuran include other polychlorinated dibenzofurans, such as:

- 2,3,4,7,8-Pentachlorodibenzofuran

- 1,2,3,7,8-Pentachlorodibenzofuran

- 2,3,7,8-Tetrachlorodibenzofuran

Uniqueness

This compound is unique due to its specific chlorination pattern, which affects its chemical properties, environmental persistence, and toxicological profile. Compared to other polychlorinated dibenzofurans, it may have different binding affinities to the AhR and varying degrees of toxicity .

Biologische Aktivität

2,3,4,6,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family, which are known for their environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications for human health.

Chemical Structure and Properties

- Chemical Formula : C12H3Cl5O

- Molecular Weight : 322.5 g/mol

- Properties : PeCDF is characterized as an extremely weak basic compound with a pKa indicating it is essentially neutral in nature. It is not a naturally occurring metabolite but is found in individuals exposed to this compound or its derivatives .

PeCDF exerts its biological effects primarily through the activation of the AhR pathway. Upon binding to AhR, PeCDF translocates to the nucleus and forms a complex with the aryl hydrocarbon nuclear translocator (ARNT). This complex activates transcription of genes associated with xenobiotic metabolism, notably cytochrome P450 enzymes such as CYP1A1 and CYP1B1. The activation of these pathways can lead to various physiological effects:

- Increased Expression of CYP Enzymes : Enhances the metabolism of xenobiotics.

- Altered Signaling Pathways : Modifies Wnt/beta-catenin signaling and affects inflammatory cytokine receptors.

- Toxic Responses : Associated with body weight loss, cancer development, and thymic atrophy, indicative of immune and endocrine disruption .

Animal Studies

Research has demonstrated that exposure to PeCDF leads to significant toxicological effects in animal models:

- Study Design : A two-year gavage study in female Harlan Sprague-Dawley rats administered varying doses of PeCDF.

- Findings :

- Decreased serum thyroxine (T4) levels were noted at multiple time points.

- Increased liver weights correlated with dose levels; significant incidences of hepatocellular adenomas and cholangiocarcinomas were observed.

- Non-neoplastic lesions included thyroid follicular cell hypertrophy and thymic atrophy .

| Dose (ng/kg) | Liver Concentration (ng/g) | T4 Levels (ng/mL) | Tumor Incidence |

|---|---|---|---|

| 6 | 50 | 15.0 | 0 |

| 20 | 100 | 12.0 | 1 |

| 92 | 200 | 8.0 | 3 |

| 200 | 500 | 5.0 | >5 |

Human Exposure Case Studies

A notable case study from the University of Michigan Dioxin Exposure Study highlighted elevated serum levels of PeCDF in individuals consuming locally raised beef and vegetables. The index case showed serum concentrations significantly higher than background levels, suggesting dietary exposure as a critical pathway for human contamination .

Health Implications

The biological activity of PeCDF raises concerns regarding its carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies PeCDF as a Group 1 carcinogen based on animal studies demonstrating tumorigenesis. Long-term exposure has been linked to various health issues including:

Eigenschaften

IUPAC Name |

2,3,4,6,8-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFORPSRBMAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217837 | |

| Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67481-22-5 | |

| Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067481225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7558425O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.